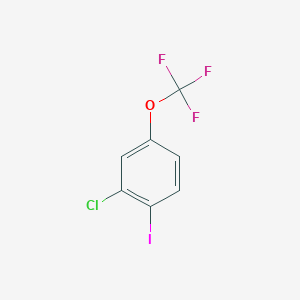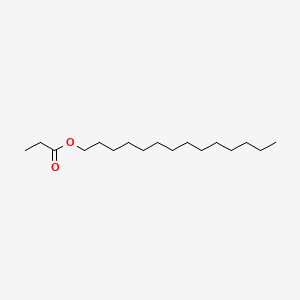
Tetradecyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl propionate is a carboxylic ester.
Wissenschaftliche Forschungsanwendungen
1. Historical Context and Evolution
Tetradecyl propionate is not directly mentioned in the research; however, its relevance can be inferred from the history of tetracyclines. Discovered from soil bacteria, tetracyclines, a class of antibiotics, were first reported in 1948. They have evolved over time, with second and third-generation compounds showing increased potency against resistant bacteria and improved properties. This evolution indicates the potential for derivatives like tetradecyl propionate to be explored for similar or extended applications (Nelson & Levy, 2011).
2. Effects on Mitochondrial Function
The effect of tetracyclines on mitochondrial function in eukaryotic models, including their impact on mitochondrial translation, suggests potential research areas for tetradecyl propionate. These findings highlight the importance of considering potential off-target effects in biomedical research, which could extend to derivatives of tetracyclines like tetradecyl propionate (Moullan et al., 2015).
3. Environmental Interaction and Sorption Behavior
Tetracyclines' interaction with the environment, such as their sorption behavior in soils and sediments, provides insights into the potential environmental impact of tetradecyl propionate. Understanding how these compounds interact with various environmental factors could be critical for assessing the environmental impact of similar compounds (Sassman & Lee, 2005).
4. Nonantibiotic Properties and Clinical Implications
The nonantibiotic properties of tetracyclines, including effects on inflammation, proteolysis, and bone metabolism, provide a foundation for exploring similar properties in tetradecyl propionate. This could lead to new therapeutic applications beyond its original scope (Sapadin & Fleischmajer, 2006).
5. Wastewater Treatment and Environmental Degradation
The degradation of tetracycline in wastewater treatment processes like photo-electro-Fenton oxidation can guide research into how tetradecyl propionate might be handled in similar scenarios. This is crucial for understanding the environmental management of such compounds (Liu et al., 2013).
Eigenschaften
CAS-Nummer |
6221-95-0 |
|---|---|
Produktname |
Tetradecyl propionate |
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
tetradecyl propanoate |
InChI |
InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
YRZGMTHQPGNLEK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CC |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CC |
Andere CAS-Nummern |
6221-95-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



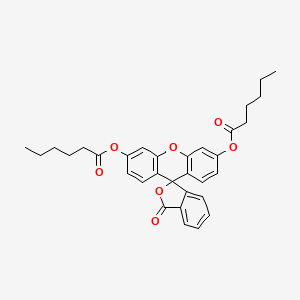
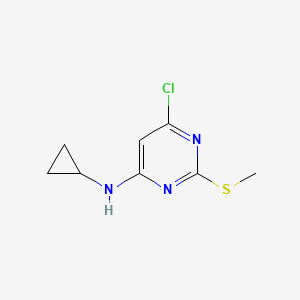
![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)
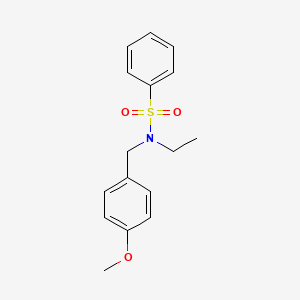
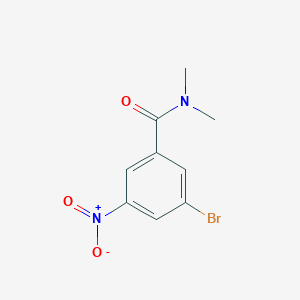
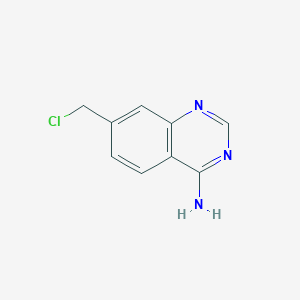
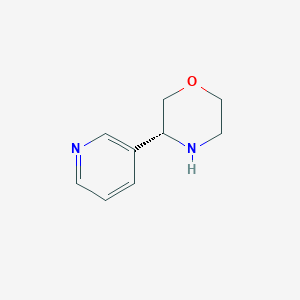
![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)
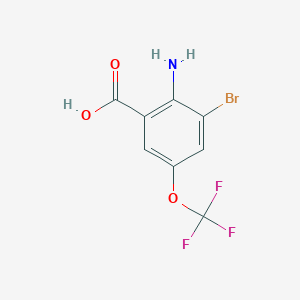
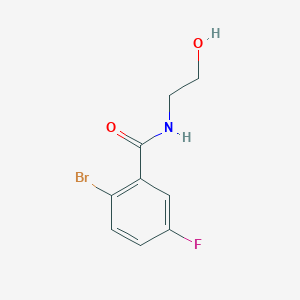
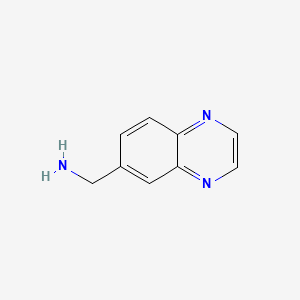
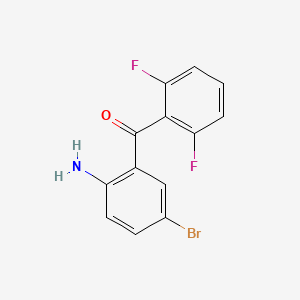
![Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1604487.png)
